2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid 2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19980597
InChI: InChI=1S/C12H12ClNO6/c13-9-2-1-8(10(5-9)14(17)18)6-12(7-11(15)16)19-3-4-20-12/h1-2,5H,3-4,6-7H2,(H,15,16)
SMILES:
Molecular Formula: C12H12ClNO6
Molecular Weight: 301.68 g/mol

2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid

CAS No.:

Cat. No.: VC19980597

Molecular Formula: C12H12ClNO6

Molecular Weight: 301.68 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid -

Specification

Molecular Formula C12H12ClNO6
Molecular Weight 301.68 g/mol
IUPAC Name 2-[2-[(4-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid
Standard InChI InChI=1S/C12H12ClNO6/c13-9-2-1-8(10(5-9)14(17)18)6-12(7-11(15)16)19-3-4-20-12/h1-2,5H,3-4,6-7H2,(H,15,16)
Standard InChI Key SJSGAYIKCNMNRW-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)(CC2=C(C=C(C=C2)Cl)[N+](=O)[O-])CC(=O)O

Introduction

Key Findings

2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid (CAS 2677030-85-0) is a nitroaromatic compound featuring a dioxolane ring fused to a chlorinated and nitrated benzyl group. With a molecular weight of 301.68 g/mol, it serves as a specialized building block in pharmaceutical and agrochemical research. Its synthesis involves multi-step organic reactions, and its physicochemical properties (e.g., LogP = 2.0085, TPSA = 98.9 Ų) suggest moderate lipophilicity and high polar surface area, impacting bioavailability. Safety data classify it as harmful upon ingestion, skin contact, or inhalation, necessitating stringent handling protocols.

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₁₂ClNO₆, with a systematic IUPAC name of 2-(2-(4-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid. Its structure comprises:

  • A 1,3-dioxolane ring (five-membered cyclic ether).

  • A 4-chloro-2-nitrobenzyl group attached to the dioxolane.

  • An acetic acid moiety linked to the dioxolane .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular weight301.68 g/mol
SMILESO=C(O)CC1(CC2=CC=C(Cl)C=C2N+=O)OCCO1
InChIKeyNot reported
Rotatable bonds5
Hydrogen bond donors1

The dioxolane ring enhances conformational rigidity, while the nitro and chloro groups introduce electrophilic reactivity .

Synthesis and Reaction Pathways

Example Pathway (Inferred):

  • Dioxolane formation: Glycerol derivatives react with ketones to form 1,3-dioxolane intermediates .

  • Nitration/Chlorination: Electrophilic aromatic substitution introduces nitro and chloro groups on the benzyl ring .

  • Acetic acid functionalization: Ester hydrolysis or carboxylation completes the synthesis .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: 2.0085 (moderate lipophilicity) .

  • TPSA: 98.9 Ų (high polar surface area, limiting blood-brain barrier permeability) .

  • Solubility: Poor aqueous solubility (~0.5 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Table 2: Computational Chemistry Data

ParameterValueMethod
Heavy atoms20PubChem
GI absorptionHighSwissADME
Bioavailability score0.56

Applications in Research

Pharmaceutical Intermediates

The compound’s nitro group serves as a precursor for amine derivatives via reduction (e.g., catalytic hydrogenation). Such intermediates are valuable in:

  • Antibiotic synthesis: Nitro-to-amine conversion mimics pathways seen in chloramphenicol analogs .

  • Protease inhibitors: Rigid dioxolane structures enhance binding affinity in enzyme-active sites .

Agrochemical Development

Chlorinated nitroaromatics are explored as:

  • Herbicides: Structural analogs inhibit plant acetolactate synthase .

  • Pesticides: Nitro groups disrupt insect mitochondrial function .

MeasureRecommendation
StorageSealed, dry, 2–8°C
PPEGloves, goggles, respirator
First aidRinse skin/eyes, seek medical help

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to reduce step count .

  • Biological screening: Evaluate antimicrobial and anticancer activity in vitro .

  • Green chemistry: Explore biocatalytic routes using engineered enzymes .

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